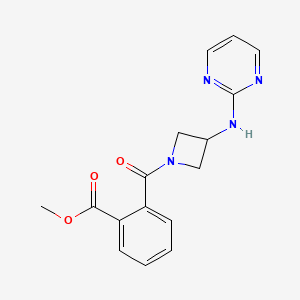

![molecular formula C20H22N2O4 B2410547 Ácido 4-({3-[(9H-fluoren-9-ylideneamino)oxi]-2-hidroxopropil}amino)butanoico CAS No. 893681-08-8](/img/structure/B2410547.png)

Ácido 4-({3-[(9H-fluoren-9-ylideneamino)oxi]-2-hidroxopropil}amino)butanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

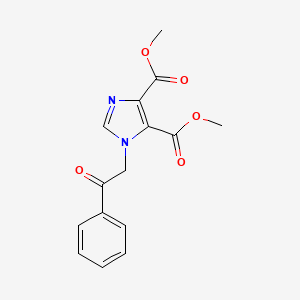

Fluorene-based compounds are often used in organic chemistry due to their unique chemical properties. They typically have a three-ring structure with a central five-membered ring flanked by two six-membered rings . The fluorene moiety can participate in various chemical reactions, making it a versatile building block in organic synthesis .

Synthesis Analysis

The synthesis of fluorene-based compounds often involves the formation of the fluorene ring system through cyclization reactions. This can be achieved through various methods, such as Friedel-Crafts acylation, followed by intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of fluorene-based compounds can be analyzed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to determine the structure and confirm the identity of these compounds .

Chemical Reactions Analysis

Fluorene-based compounds can undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the fluorene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point and boiling point can be determined using thermal analysis techniques, while the solubility can be determined using solubility tests .

Aplicaciones Científicas De Investigación

Optoelectrónica Orgánica

Los compuestos con grupos fluoren-9-ylideneamino se han utilizado en el desarrollo de materiales optoelectrónicos orgánicos . Estos materiales se pueden utilizar en varios dispositivos, como diodos emisores de luz orgánicos (OLED), fotovoltaica orgánica (OPV) y transistores de efecto de campo orgánico (OFET).

Bioimagen

Los compuestos de fluoren-9-ylideneamino se han utilizado en aplicaciones de bioimagen . Se pueden utilizar para crear agentes de contraste para diversas técnicas de imagen, incluida la imagen de fluorescencia y la imagen de resonancia magnética (MRI).

Sensores

Estos compuestos también se pueden utilizar en el desarrollo de sensores . Las propiedades ópticas únicas de los compuestos de fluoren-9-ylideneamino se pueden aprovechar para crear sensores que responden a estímulos específicos con un cambio en la fluorescencia.

Síntesis de Péptidos

Las azidas de aminoácidos (Fmoc) fluoren-9-ilmetoxil)carbonilo, que son similares al compuesto en cuestión, se han utilizado como agentes de acoplamiento en la síntesis de péptidos . Se pueden utilizar para unir aminoácidos para formar péptidos, que son componentes esenciales de las proteínas.

Ingeniería de Cristales

Se ha demostrado que la introducción de sustituyentes alquilo en el bis (4-((9H-fluoren-9-ilideno)metil)fenil)tiofeno activo en AIE afecta las estructuras moleculares y cristalinas, la cristalización y las propiedades ópticas de los materiales . Esto sugiere que el compuesto en cuestión podría utilizarse potencialmente en aplicaciones de ingeniería de cristales.

Mecanismo De Acción

Target of Action

The primary target of this compound is Human Transthyretin (TTR) . TTR is a homotetrameric protein that transports thyroxine (T4) and retinol (vitamin A), through its association with retinol binding protein (RBP) .

Mode of Action

The compound binds to TTR in a dual binding mode . The fluorenyl motif of the compound can occupy alternative hydrophobic binding sites . This interaction inhibits the aggregation of TTR, which is associated with TTR amyloidosis .

Pharmacokinetics

It is known that the compound is a small molecule , which suggests that it may have good bioavailability

Result of Action

The compound’s interaction with TTR inhibits the protein’s aggregation . This action could potentially prevent or treat TTR amyloidosis, a condition characterized by the buildup of abnormal deposits of a protein called amyloid (amyloidosis) in the body’s organs and tissues .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it has good stability under normal environmental conditions.

Safety and Hazards

The safety and hazards associated with a compound depend on its chemical structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound and recommendations for safe handling .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The compound interacts with the protein transthyretin (TTR), a homotetrameric protein that transports thyroxine (T4) and retinol (vitamin A) through its association with retinol binding protein (RBP) . The 9-fluorenyl motif of 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid can occupy alternative hydrophobic binding sites in TTR, which augments the potential use of this scaffold to yield a large variety of differently substituted mono-aryl compounds able to inhibit TTR fibril formation .

Cellular Effects

The exact cellular effects of 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid are not fully understood. It is known that the compound interacts with TTR, which plays a crucial role in the transport of thyroxine and retinol. Therefore, it is plausible that the compound could influence cellular processes related to these functions .

Molecular Mechanism

The molecular mechanism of action of 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid involves its interaction with TTR. The compound’s 9-fluorenyl motif can bind to alternative hydrophobic sites in TTR, potentially inhibiting the protein’s ability to form fibrils .

Propiedades

IUPAC Name |

4-[[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c23-14(12-21-11-5-10-19(24)25)13-26-22-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,21,23H,5,10-13H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYZEIXWWRJHLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOCC(CNCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

methanone](/img/structure/B2410470.png)

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)

![2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2410482.png)

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)